

The Selectivity Profile of MU1742: A Technical Guide

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Compound of Interest

Compound Name: MU1742
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This technical guide provides an in-depth analysis of the selectivity profile of **MU1742**, a potent chemical probe for Casein Kinase 1 delta (CK1 δ) and Casein Kinase 1 epsilon (CK1 ϵ). The information presented herein is compiled from publicly available data sheets and primary research, intended to equip researchers with the critical data and methodologies required for utilizing **MU1742** in their investigations.

Executive Summary

MU1742 is a highly selective, ATP-competitive inhibitor of CK1 δ and CK1 ϵ . Developed through a collaboration between the Structural Genomics Consortium (SGC) and researchers at Masaryk University, it serves as a high-quality chemical probe for studying the roles of these kinases in various cellular processes. Kinome-wide screening has demonstrated its exceptional selectivity, with minimal off-target activity. This guide summarizes the quantitative data on its potency and selectivity, details the experimental protocols for its characterization, and provides visual representations of the relevant signaling pathways and experimental workflows.

Data Presentation: Potency and Selectivity

The selectivity of **MU1742** has been rigorously assessed through in vitro biochemical assays and in-cell target engagement studies. The following tables summarize the key quantitative data.

In Vitro Kinase Inhibition Profile

A kinome-wide screen of **MU1742** at a concentration of 1 μ M was performed by Reaction Biology against a panel of 415 protein kinases. The results indicated that only CK1 isoforms were significantly inhibited, with no off-targets observed showing less than 40% residual activity.[1]

Table 1: Top Hits from Kinome-wide Profiling (1 μ M **MU1742**)[1]

Kinase Target	Residual Activity (%)
CSNK1D (CK1 δ)	0.2
CSNK1E (CK1 ϵ)	0.3
CSNK1A1 (CK1 α)	1.8
CAMK1D	40.5
STK17B	41.5
MAP4K3	42.5
YSK4	43.5
MYO3B	44.5
PHKG2	45.5
MARK1	46.5

Further characterization involved determining the half-maximal inhibitory concentrations (IC50) for **MU1742** and its corresponding negative control, MU2027, against various CK1 isoforms.

Table 2: In Vitro IC50 Values for **MU1742** and MU2027[1]

Target	MU1742 IC50 (nM)	MU2027 IC50 (nM)
CK1 α	7.2	>10000
CK1 α 1L	520	>10000
CK1 δ	6.1	>10000
CK1 ϵ	27.7	>10000
p38 α (off-target)	>10000	>10000

Cellular Target Engagement

The potency of **MU1742** within a cellular context was evaluated using the NanoBRET Target Engagement assay in HEK293 cells.

Table 3: Cellular EC50 Values from NanoBRET Assay[1]

Target	MU1742 EC50 (nM)
CK1 δ	47
CK1 ϵ	220
CK1 α	3500

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. This section outlines the protocols used to generate the selectivity and potency data for **MU1742**.

Kinome-wide Selectivity Screening (Reaction Biology HotSpot™ Assay)

The kinome-wide selectivity of **MU1742** was assessed using a radiometric activity assay that measures the transfer of the γ -phosphate from [γ -³³P]-ATP to a peptide or protein substrate by a specific kinase.

Protocol:

- **Reaction Setup:** Kinase, substrate, cofactors, and the test compound (**MU1742** at 1 μ M) are incubated with [γ -³³P]-ATP.
- **Incubation:** The reaction is allowed to proceed for a defined period at a controlled temperature.
- **Termination and Capture:** The reaction is stopped, and the reaction mixture is spotted onto a filter membrane which captures the phosphorylated substrate.
- **Washing:** Unreacted [γ -³³P]-ATP is removed by washing the filter membrane.
- **Detection:** The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.
- **Data Analysis:** The percentage of residual kinase activity is calculated by comparing the radioactivity in the presence of the inhibitor to a DMSO vehicle control.

In Vitro IC50 Determination

IC50 values were determined using a similar radiometric assay format with a 10-point dose-response curve of the inhibitor.

Protocol:

- **Compound Dilution:** A serial dilution of **MU1742** or MU2027 is prepared in DMSO.
- **Reaction:** The kinase (CK1 α , CK1 δ , CK1 ϵ , or p38 α) is incubated with its respective substrate, 10 μ M ATP ([γ -³³P]-ATP), and the serially diluted compound.
- **Detection and Analysis:** The amount of substrate phosphorylation is measured as described above. IC50 values are calculated by fitting the dose-response data to a four-parameter logistic model.

NanoBRET™ Target Engagement Assay

This assay quantifies the binding of a test compound to a target protein in live cells. It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged

kinase (the donor) and a fluorescently labeled tracer that binds to the kinase's active site (the acceptor).

Protocol:

- **Cell Culture and Transfection:** HEK293 cells are transiently transfected with a plasmid encoding the NanoLuc®-tagged CK1 isoform of interest.
- **Cell Plating:** Transfected cells are seeded into 96-well plates.
- **Compound Treatment:** Cells are treated with a serial dilution of **MU1742**.
- **Tracer Addition:** A fluorescently labeled tracer, which binds to the active site of the kinase, is added to the cells.
- **BRET Measurement:** A substrate for NanoLuc® is added, and the luminescence emission at two wavelengths (donor and acceptor) is measured. The BRET ratio is calculated.
- **Data Analysis:** The displacement of the tracer by **MU1742** results in a decrease in the BRET signal. EC50 values are determined from the dose-response curve.

Western Blot for DVL3 Phosphorylation

The cellular activity of **MU1742** on the Wnt signaling pathway was assessed by monitoring the phosphorylation of Dishevelled-3 (DVL3), a known substrate of CK1 δ/ϵ .

Protocol:

- **Cell Culture and Treatment:** A suitable cell line (e.g., HEK293) is treated with varying concentrations of **MU1742**.
- **Cell Lysis:** Cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors.
- **Protein Quantification:** The total protein concentration of the lysates is determined.
- **SDS-PAGE and Transfer:** Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

- Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for DVL3. Phosphorylation of DVL3 by CK1 δ/ϵ causes a characteristic electrophoretic mobility shift, which can be visualized.
- Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) substrate.

TOPFlash Reporter Assay

This luciferase-based reporter assay is used to measure the activity of the canonical Wnt/ β -catenin signaling pathway.

Protocol:

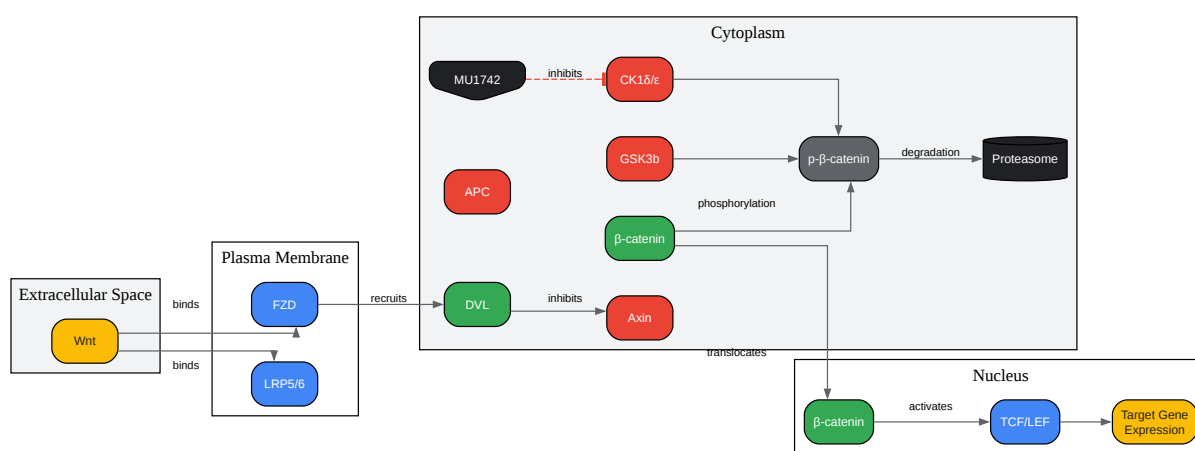
- Cell Culture and Transfection: HEK293 cells are co-transfected with a TOPFlash reporter plasmid (containing TCF/LEF binding sites driving luciferase expression), a Renilla luciferase plasmid (for normalization), and plasmids expressing DVL3 and CK1 ϵ to activate the pathway.
- Compound Treatment: Transfected cells are treated with a dose range of **MU1742**.
- Cell Lysis and Luciferase Measurement: After incubation, cells are lysed, and the activities of both Firefly (from TOPFlash) and Renilla luciferase are measured using a dual-luciferase assay system.
- Data Analysis: The Firefly luciferase activity is normalized to the Renilla luciferase activity. The effect of **MU1742** on Wnt signaling is determined by the change in normalized luciferase activity compared to a vehicle control.

Mandatory Visualizations

Signaling Pathway Diagram

The following diagram illustrates the canonical Wnt/ β -catenin signaling pathway and highlights the point of inhibition by **MU1742**. In the "ON" state, Wnt ligands bind to Frizzled (FZD) and LRP5/6 receptors, leading to the recruitment of Dishevelled (DVL) and Axin. This disrupts the "destruction complex" (comprising Axin, APC, GSK3 β , and CK1), preventing the

phosphorylation and subsequent degradation of β -catenin. Stabilized β -catenin then translocates to the nucleus to activate target gene expression. **MU1742** inhibits CK1 δ and CK1 ϵ , which are positive regulators of this pathway through their phosphorylation of DVL and other components of the signaling complex.

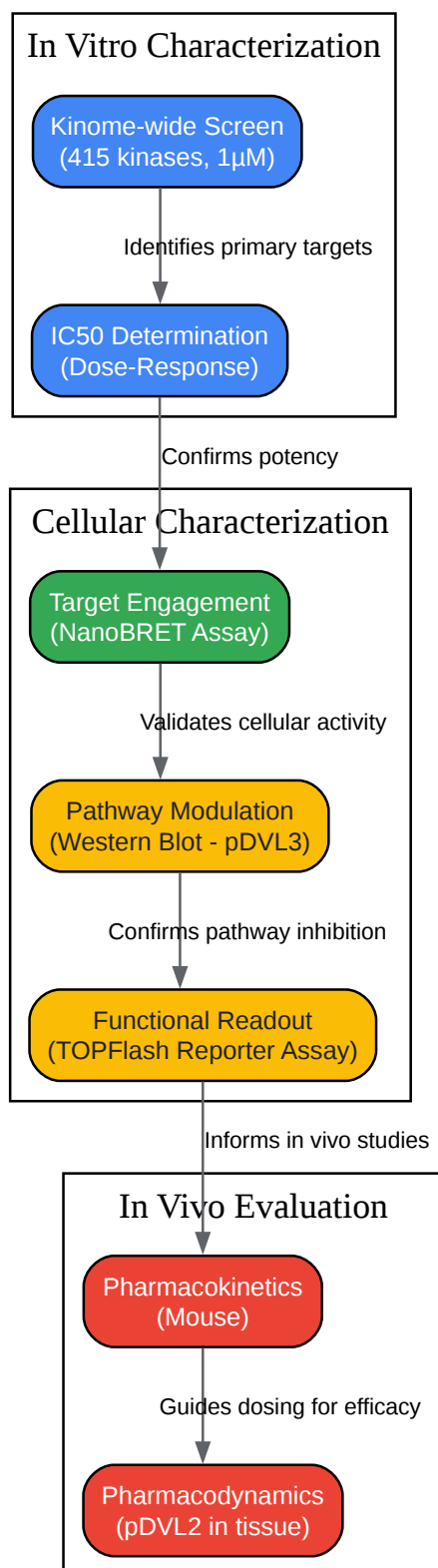


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Caption: Canonical Wnt signaling pathway and the inhibitory action of **MU1742**.

Experimental Workflow Diagram

The following diagram outlines the general workflow for characterizing a kinase inhibitor like **MU1742**, from initial screening to cellular functional assays.



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Caption: General experimental workflow for the characterization of **MU1742**.

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References

- 1. MU1742 | Structural Genomics Consortium [thesgc.org]
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